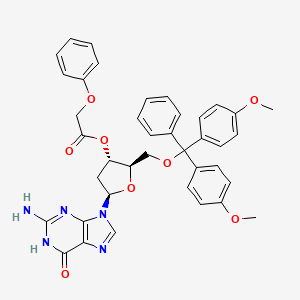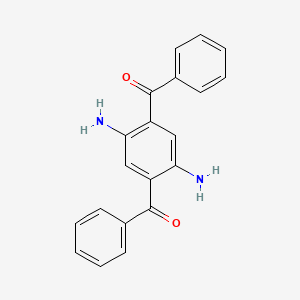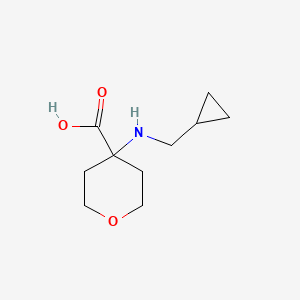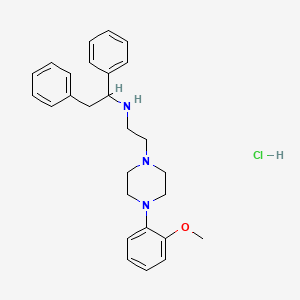
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is a compound known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Méthodes De Préparation
The synthesis of N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-methoxyphenylpiperazine, followed by its reaction with appropriate alkylating agents to introduce the ethyl group. The final step involves the coupling of this intermediate with 1,2-diphenylethanamine under specific reaction conditions, such as the use of dry dichloromethane (DCM) and lutidine .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological responses. The molecular targets include the smooth muscles in blood vessels, the lower urinary tract, and the prostate. The pathways involved are related to the G-protein-coupled receptor signaling, which affects muscle contraction and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: Known for its alpha1-adrenergic receptor antagonistic properties. N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is unique due to its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and therapeutic applications
Propriétés
Numéro CAS |
23906-86-7 |
|---|---|
Formule moléculaire |
C27H34ClN3O |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-31-27-15-9-8-14-26(27)30-20-18-29(19-21-30)17-16-28-25(24-12-6-3-7-13-24)22-23-10-4-2-5-11-23;/h2-15,25,28H,16-22H2,1H3;1H |
Clé InChI |
CAUOYFIJWLDVPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
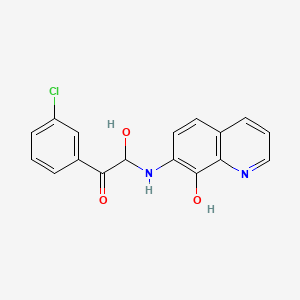
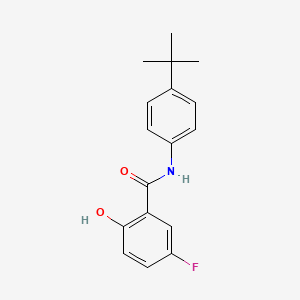
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
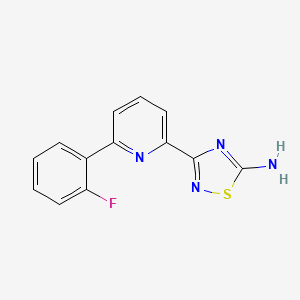
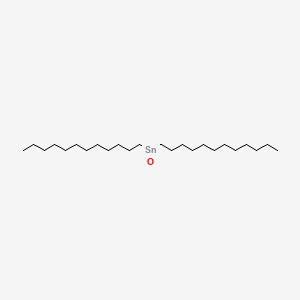
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
